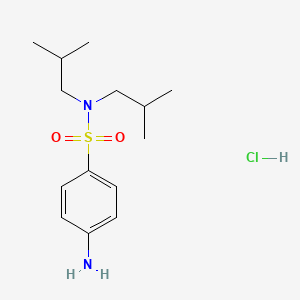
4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 4-amino-N,N-diisobutylbenzenesulfonamide consists of 14 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The structure is complex, with the isobutyl groups attached to the nitrogen atom, which is also attached to the benzene ring via a sulfonamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-amino-N,N-diisobutylbenzenesulfonamide include a predicted melting point of 152.80° C, a predicted boiling point of 414.4° C at 760 mmHg, a predicted density of 1.1 g/cm^3, and a predicted refractive index of n 20D 1.54 .Applications De Recherche Scientifique
Mode of Action and Therapeutic Potential
- Early observations on sulfonamide compounds, including similar structures to 4-amino-N,N-diisobutylbenzenesulfonamide hydrochloride, noted their role in enhancing phagocytosis of bacteria by leukocytes, suggesting an interference with bacterial capsule formation that renders pathogens susceptible to the immune response (Bliss & Long, 1937).
Pharmacological Effects and Binding Affinity
- Biphenylsulfonamides, as novel series of endothelin-A (ETA) selective antagonists, have shown improved binding and functional activity upon modifications. Amino group introduction and optimal substitutions have led to analogues with significant oral activity in inhibiting pressor effects, indicating potential therapeutic applications in cardiovascular diseases (Murugesan et al., 1998).
Conformational Polymorphism and Crystal Structures
- Studies on conformational polymorphism of sulfapyridine, a compound with structural similarities, revealed the impact of molecular conformation on its polymorphic forms, providing insights into the structural dynamics that may influence the solubility, stability, and bioavailability of sulfonamide drugs (Bar & Bernstein, 1985).
Solubility and Solution Thermodynamics
- Research on the solubility and solution thermodynamics of 4-aminobenzenesulfonamide in binary solvent mixtures offered valuable data for understanding the solvation and dissolution processes, which are critical for drug formulation and delivery strategies (Asadi et al., 2020).
Antimicrobial Activity
- The synthesis of novel sulfonamide derivatives and their oxinates demonstrated significantly higher antimicrobial activity compared to parent compounds. These findings suggest the potential for developing new antimicrobial agents based on sulfonamide chemistry (Vanparia et al., 2010).
Photochemical Decomposition
- A study on the photochemical decomposition of sulfamethoxazole, a structurally related sulfonamide, identified primary photoproducts and proposed pathways for their formation. This research contributes to understanding the environmental fate and photostability of sulfonamide pharmaceuticals (Zhou & Moore, 1994).
Propriétés
IUPAC Name |
4-amino-N,N-bis(2-methylpropyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S.ClH/c1-11(2)9-16(10-12(3)4)19(17,18)14-7-5-13(15)6-8-14;/h5-8,11-12H,9-10,15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXSQYKRUUOVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2665330.png)
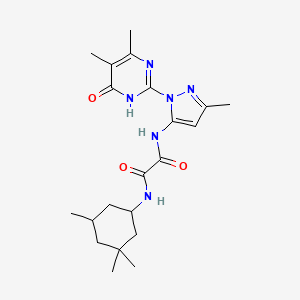
![N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2665333.png)

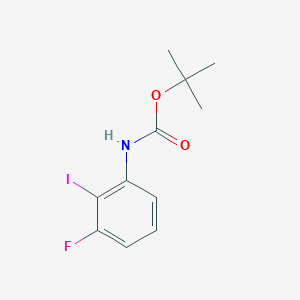
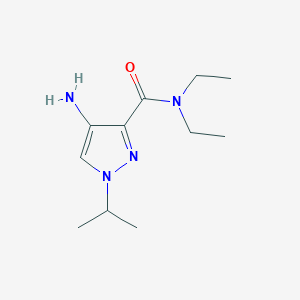
![[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2665342.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2665344.png)
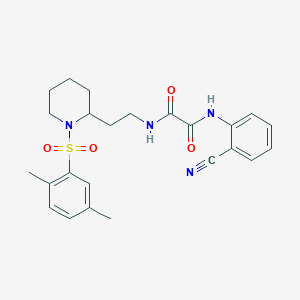
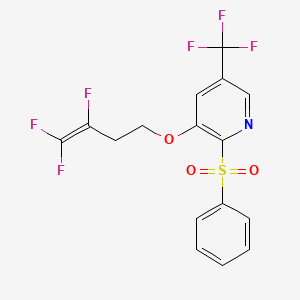
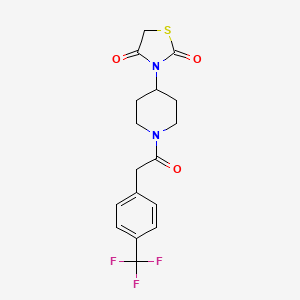
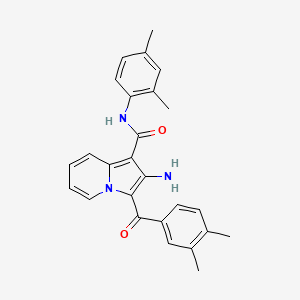
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2665350.png)
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2665352.png)